molecular formula C7H12O3 B017614 Isopropyl acetoacetate CAS No. 542-08-5

Isopropyl acetoacetate

Cat. No. B017614
M. Wt: 144.17 g/mol
InChI Key: GVIIRWAJDFKJMJ-UHFFFAOYSA-N
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Patent
US04758669

Procedure details

A solution of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (53)70 (74 g, 0.5 mol) and 2-propanol (30 g, 0.5 mol) was heated at 135° C. for 20 h. The acetone formed during the reaction was removed with a rotary evaporator. The residue was distilled to provide 65 g (0.451 mol, 90%) of 54 as a clear, colorless liquid: bp 185°-187° C.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:7][C:6](=[O:8])[CH:5]=[C:4]([CH3:9])[O:3]1.CC(O)C>CC(C)=O>[C:6]([O:7][CH:2]([CH3:10])[CH3:1])(=[O:8])[CH2:5][C:4]([CH3:9])=[O:3]

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
CC1(OC(=CC(O1)=O)C)C
Name
Quantity
30 g
Type
reactant
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed with a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.451 mol
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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